Dialuminium tris(D-glucarate)
Description
Dialuminium tris(D-glucarate) is an aluminum coordination complex derived from D-glucaric acid (COOH·(CHOH)₄·COOH), a sugar acid formed by the oxidation of D-glucose. D-Glucarate derivatives are known for enhancing detoxification processes, such as glucuronidation, which eliminates carcinogens and toxins . The aluminum counterpart may share similar biochemical interactions but with distinct solubility, stability, and bioavailability profiles due to its metal center.
Properties
CAS No. |
84878-15-9 |
|---|---|
Molecular Formula |
C18H24Al2O24 |
Molecular Weight |
678.3 g/mol |
IUPAC Name |
dialuminum;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2-,3-,4+;;/m000../s1 |
InChI Key |
MDBWNKIVVXMWEI-GFPJEPEZSA-H |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Al+3].[Al+3] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Al+3].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminium tris(D-glucarate) can be synthesized through the reaction of aluminum salts with D-glucaric acid or its salts. One common method involves the reaction of aluminum chloride with potassium D-glucarate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of dialuminium tris(D-glucarate) follows similar principles but on a larger scale. The process involves the use of industrial-grade aluminum salts and D-glucaric acid. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained through crystallization and purification techniques .
Chemical Reactions Analysis
Structural Composition and Identifiers
Dialuminium tris(D-glucarate) consists of three D-glucarate anions (C₆H₁₀O₈⁻) coordinated to two Al³⁺ ions. Key identifiers include:
-
IUPAC Name : Dialuminum; (2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate
-
SMILES :
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Al+3].[Al+3] -
InChI :
1S/3C6H10O8.2Al/c3*7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h3*1-4,7-10H,(H,11,12)(H,13,14);;/q;;;2*+3/p-6/t3*1-,2-,3-,4+;;/m000../s1
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₄Al₂O₂₄ |
| Molecular Weight | 678.3 g/mol |
| SMILES | Depicts three glucarate ligands and two Al³⁺ ions |
Potential Hydrolysis and Stability
Reaction Hypothesis :
Coordination Chemistry and Ligand Substitution
Aluminum(III) typically forms octahedral complexes with ligands such as hydroxide or carboxylate groups. In dialuminium tris(D-glucarate), the D-glucarate ligands likely bind via their carboxylate groups, leaving hydroxyl groups available for further interactions. Potential reactions include:
-
Ligand substitution : Replacement of glucarate ligands by other ions (e.g., hydroxide, water) under specific conditions.
-
Redox reactions : Aluminum is generally redox-inert under physiological conditions, but extreme environments could induce redox activity.
Metabolic Pathways and Biochemical Interactions
While dialuminium tris(D-glucarate) itself is not directly studied, D-glucarate (as in calcium glucarate) inhibits β-glucuronidase, an enzyme involved in detoxification . If the aluminum complex retains glucarate’s bioactivity, it may similarly modulate β-glucuronidase activity, though the aluminum’s role (e.g., enhancing stability or altering bioavailability) remains unclear.
Data Gaps and Future Research Directions
-
Direct experimental data : No studies explicitly investigate dialuminium tris(D-glucarate)’s reactivity.
-
Toxicity and bioavailability : The aluminum component raises questions about safety and metabolic processing.
-
Comparison with calcium analogs : How does the aluminum influence glucarate’s biochemical effects compared to calcium glucarate?
Scientific Research Applications
Dialuminium tris(D-glucarate) has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in metabolic pathways involving D-glucaric acid.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and cholesterol-lowering effects.
Industry: Utilized in the production of biodegradable polymers and as a metal sequestering agent
Mechanism of Action
The mechanism of action of dialuminium tris(D-glucarate) involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes involved in the metabolism of D-glucaric acid, modulating their activity. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in industrial applications where it is used to sequester metals .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Calcium D-Glucarate
- Function : Enhances glucuronidation, supports detoxification, and is used in supplements .
- Key Difference: Calcium D-glucarate is water-soluble and non-toxic at therapeutic doses, whereas aluminum salts (e.g., dialuminium chloride pentahydroxide) hydrolyze in water to form aluminum hydroxide species, which may bioaccumulate in aquatic systems .
(b) Aluminium Sulphate Solution
- Chemical Formula : Al₂(SO₄)₃ (Dialuminium Sulphate Solution) .
- Function : Used in water treatment and industrial processes.
- Key Difference : Unlike dialuminium tris(D-glucarate), aluminium sulphate is highly acidic and corrosive, with environmental concerns related to aluminum ion release .
(c) Dialuminium Chloride Pentahydroxide
- Chemical Formula : Al₂Cl(OH)₅ .
- Properties: Highly water-soluble, dissociates into aluminum hydroxide and chloride ions. Not classified as a persistent, bioaccumulative, or toxic (PBT) substance .
- Key Difference : While both are aluminum salts, dialuminium chloride pentahydroxide lacks the organic D-glucarate ligand, which may influence biodegradability and biological activity.
Comparative Physicochemical Properties
Research Findings on D-Glucarate Metabolism
- Degradation Pathways: In Acinetobacter baylyi ADP1, D-glucarate is metabolized via enzymatic conversion to α-ketoglutarate semialdehyde (α-KGSA), a precursor to α-ketoglutarate, a key tricarboxylic acid cycle intermediate .
- Environmental Impact : Aluminum-based compounds like dialuminium chloride pentahydroxide hydrolyze into naturally occurring aluminum hydroxide species, which adsorb to colloidal matter and exhibit negligible bioaccumulation in aquatic organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
